![molecular formula C14H19FN2O4 B6302737 t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate CAS No. 2197064-31-4](/img/structure/B6302737.png)
t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate
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Overview
Description
T-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate, also known as t-Butyl N-fluoro-4-methoxybenzylcarbamate, is a synthetic compound that has been used in a variety of scientific research applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive option for laboratory experiments.
Scientific Research Applications
Drug Design and Medicinal Chemistry
Carbamate-bearing molecules play an important role in modern drug discovery and medicinal chemistry . Organic carbamates are structural elements of many approved therapeutic agents . They are specifically designed to make drug−target interactions through their carbamate moiety .
Modulation of Biological Properties
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Prodrug Design
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Agricultural Chemicals
Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .
Chemical and Paint Industry
They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Organic Synthesis and Peptide Chemistry
Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Synthesis of N-Boc-Protected Anilines
tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis of Tetrasubstituted Pyrroles
It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Mechanism of Action
Target of Action
Carbamates, a class of compounds to which this molecule belongs, are known to interact with various biological targets
Mode of Action
Carbamates are known to form carbamate anions in water solutions, which slowly equilibrate with the ammonium cation and the carbonate or bicarbonate anions . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Carbamates are known to be involved in various biological processes, such as the capture of co2 by plants
Pharmacokinetics
The properties of carbamates, in general, are well-studied
Result of Action
Carbamates are known to have various effects, such as stabilizing proteins and facilitating the release of remaining oxygen molecules bound to the protein
Action Environment
Factors such as ph and temperature are known to influence the action of carbamates
properties
IUPAC Name |
tert-butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-hydroxyiminoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4/c1-14(2,3)21-13(18)16-8-11(17-19)9-5-6-12(20-4)10(15)7-9/h5-7,19H,8H2,1-4H3,(H,16,18)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLRAZQAQPWUMF-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (E)-(2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl)carbamate |
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